

# 5-Hydroxy-dantrolene chemical properties and structure

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## Compound of Interest

Compound Name: 5-Hydroxy-dantrolene

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## An In-depth Technical Guide to the Chemical Properties and Structure of **5-Hydroxy-dantrolene**

This guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for **5-Hydroxy-dantrolene**, an active metabolite of the muscle relaxant dantrolene. The information is intended for researchers, scientists, and professionals in the field of drug development.

## Chemical Properties and Structure

**5-Hydroxy-dantrolene** is the major active metabolite of dantrolene, formed in the liver through oxidation.<sup>[1]</sup> It shares the muscle relaxant properties of its parent compound.

## Chemical Structure

The chemical structure of **5-Hydroxy-dantrolene** is characterized by a hydantoin ring system linked to a nitrophenylfuran group via a methylenediamino bridge, with a hydroxyl group at the 5-position of the imidazolidine-2,4-dione ring.

IUPAC Name: 5-hydroxy-1-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylenediamino]imidazolidine-2,4-dione.<sup>[2]</sup>

## Physicochemical Properties

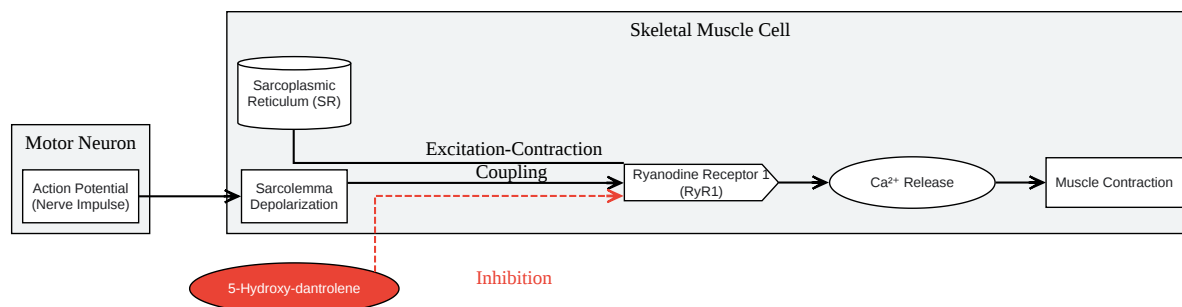
A summary of the key physicochemical properties of **5-Hydroxy-dantrolene** is presented in Table 1. For properties where specific data for **5-Hydroxy-dantrolene** is not readily available, data for the parent compound, dantrolene, is provided for reference.

Property	Value (5-Hydroxy-dantrolene)	Value (Dantrolene - for reference)
Molecular Formula	C <sub>14</sub> H <sub>10</sub> N <sub>4</sub> O <sub>6</sub> [3][4]	C <sub>14</sub> H <sub>10</sub> N <sub>4</sub> O <sub>5</sub> [1]
Molecular Weight	330.25 g/mol [4]	314.25 g/mol [1]
CAS Number	52130-25-3[4][5]	7261-97-4[1]
Melting Point	238-240 °C (with decomposition)[3]	279-281 °C[1]
Boiling Point	Data not available	Data not available
Solubility	Soluble in DMSO[3]	Slightly soluble in water; more soluble in alkaline solutions[1]
pKa	Data not available	~7.5[1]

## Mechanism of Action and Signaling Pathway

**5-Hydroxy-dantrolene**, similar to dantrolene, exerts its muscle relaxant effect by acting as a postsynaptic muscle relaxant. It directly interferes with the excitation-contraction coupling in skeletal muscle by inhibiting the release of calcium ions from the sarcoplasmic reticulum.[6] This is achieved through its interaction with the ryanodine receptor (RyR), a calcium release channel on the membrane of the sarcoplasmic reticulum.[6][7][8]

Dantrolene has been shown to selectively inhibit RyR1 and RyR3 isoforms, while having little to no effect on the RyR2 isoform, which is predominantly found in cardiac muscle.[6][7] This selectivity accounts for its minimal cardiotoxic effects. The binding of dantrolene to the RyR1 channel reduces its open probability, thereby decreasing the amount of calcium released into the cytoplasm in response to an action potential.



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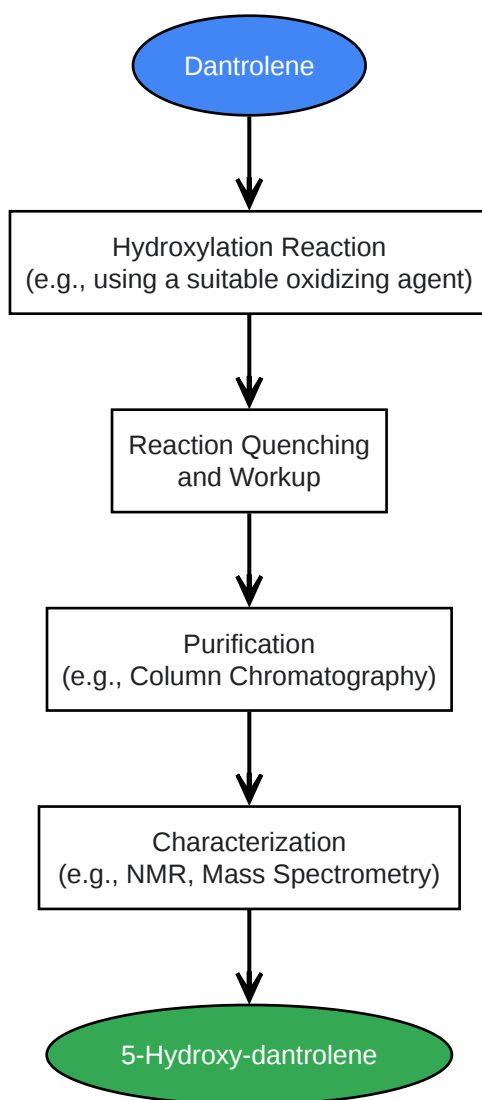
Mechanism of action of **5-Hydroxy-dantrolene**.

## Experimental Protocols

The following sections detail common experimental methodologies for the synthesis and analysis of **5-Hydroxy-dantrolene**.

## Synthesis of 5-Hydroxy-dantrolene

A method for the synthesis of **5-Hydroxy-dantrolene** has been reported in the literature.[9] While the full detailed protocol is not publicly available, the synthesis involves the chemical modification of dantrolene. A general workflow for a potential synthesis is outlined below.



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General workflow for the synthesis of **5-Hydroxy-dantrolene**.

## High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a widely used technique for the simultaneous determination of dantrolene and **5-Hydroxy-dantrolene** in biological matrices.<sup>[10]</sup> A typical reversed-phase HPLC method can be employed.

Instrumentation:

- HPLC system with a UV detector

#### Chromatographic Conditions:

- Column: C18 column (e.g., 4.6 x 75 mm, 4µm)[[11](#)]
- Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).[[11](#)] A common composition is 60% DI Water / 40% Acetonitrile / 0.1% Formic Acid (v/v).[[11](#)]
- Flow Rate: 1.0 mL/min[[11](#)][[12](#)]
- Detection: UV detection at a wavelength of 225 nm or 380 nm.[[11](#)][[12](#)]
- Injection Volume: 2 µL[[11](#)]

#### Sample Preparation (from plasma):

- To a plasma sample, add a protein precipitating agent (e.g., acetonitrile).
- Vortex the mixture to ensure thorough mixing and precipitation of proteins.
- Centrifuge the sample to pellet the precipitated proteins.
- Collect the supernatant for injection into the HPLC system.

## Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS offers high sensitivity and selectivity for the quantification of **5-Hydroxy-dantrolene** in biological samples, particularly plasma.[[13](#)]

#### Instrumentation:

- Liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

#### Chromatographic Conditions:

- Column: Reversed-phase C18 column (e.g., 1.7 µm, 2.1 x 30 mm).[[14](#)]

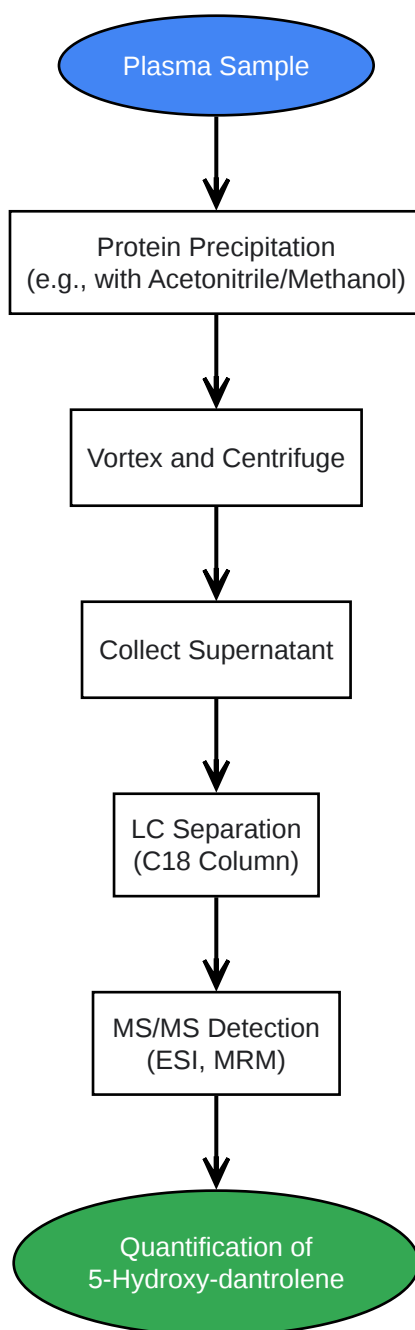
- Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile).[\[14\]](#) An example of an isocratic mobile phase is acetonitrile: 0.1% formic acid (80:20, v/v).[\[14\]](#)
- Flow Rate: 0.3 mL/min.[\[14\]](#)

#### Mass Spectrometry Conditions:

- Ionization Mode: Electrospray ionization (ESI), typically in positive or negative mode depending on the analyte's properties.
- Detection Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis. Specific precursor-to-product ion transitions for **5-Hydroxy-dantrolene** would need to be determined.

Sample Preparation (from plasma): A common method for plasma sample preparation is protein precipitation.[\[13\]](#)

- Spike plasma samples with an appropriate internal standard.
- Add a cold protein precipitating solvent (e.g., a 1:1 mixture of methanol and acetonitrile) to the plasma sample.[\[15\]](#)
- Vortex the mixture vigorously.
- Incubate at a low temperature (e.g., -30 °C) to enhance protein precipitation.[\[15\]](#)
- Centrifuge at high speed to pellet the precipitated proteins.
- The resulting supernatant can be further diluted before injection into the LC-MS/MS system.



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Workflow for LC-MS/MS analysis of **5-Hydroxy-dantrolene**.

## Conclusion

This technical guide has summarized the core chemical properties and structural information for **5-Hydroxy-dantrolene**. While some physicochemical data remains to be fully elucidated, the provided information on its structure, mechanism of action, and analytical methodologies

offers a solid foundation for researchers and drug development professionals. The detailed experimental protocols for HPLC and LC-MS/MS analysis can serve as a starting point for the development and validation of quantitative assays for this important metabolite.

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